2-(Pyrimidin-4-yl)acetonitrile

Description

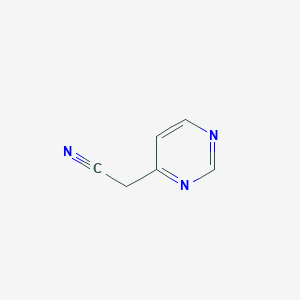

2-(Pyrimidin-4-yl)acetonitrile is an organic compound featuring a pyrimidine ring substituted at the 4-position with an acetonitrile group. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the molecule. The acetonitrile moiety (-CH₂CN) introduces polarity and reactivity, making this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-pyrimidin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHGMESNVFQZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556855 | |

| Record name | (Pyrimidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794522-90-0 | |

| Record name | (Pyrimidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrimidin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Pyrimidin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl)acetic ester through a decarboxylation reaction. The process includes:

- Preparing ethyl 2-cyano-2-(pyridine-4-yl)acetic ester.

- Adding this ester to dimethyl sulfoxide along with lithium chloride.

- Reacting the mixture at 100-160°C for 90-180 minutes.

- Pouring the reactant into water, separating out solids, filtering, and drying to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process is optimized for yield, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-4-yl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic aromatic substitution due to its electron-deficient nature.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium reagents are commonly used for nucleophilic substitution reactions involving pyrimidine derivatives.

Oxidation: Typical oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

2-(Pyrimidin-4-yl)acetonitrile and its derivatives have been investigated for their potential anticancer properties. Various studies have demonstrated that compounds containing the pyrimidine ring can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

- Case Study : A novel series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. One derivative exhibited an IC50 value of 3.77 µM against MCF-7 cells, indicating significant potency in inhibiting cancer cell growth .

Inhibitors of Protein Kinases

The compound has shown promise as a selective inhibitor of specific protein kinases involved in cancer progression.

- Research Findings : A recent study focused on designing and synthesizing new pyrimidine derivatives as reversible inhibitors targeting the epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). One compound demonstrated an IC50 value of 9.9 nM against the L858R/T790M/C797S triple mutant EGFR, outperforming existing treatments like Osimertinib .

Neurological Applications

Research has also explored the neuroprotective effects of pyrimidine derivatives, including this compound.

- Mechanism of Action : Pyrimidine-containing compounds have been reported to exhibit neuroprotective activities by modulating neurotransmitter systems and reducing oxidative stress, which are critical in neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been a subject of interest, with studies indicating their effectiveness against various bacterial strains.

- Evidence : Compounds derived from pyrimidine structures have shown significant inhibition against both gram-positive and gram-negative bacteria, suggesting their potential use as antimicrobial agents .

Synthesis and Structure-Activity Relationships

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives.

- Synthesis Techniques : Research has detailed methods for synthesizing these compounds with high yields using various chemical reactions, including nucleophilic substitutions and coupling reactions . The SAR studies have revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity while minimizing toxicity.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)acetonitrile involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Substitution: Pyridine vs. Pyrimidine

Compound : 2-(Pyridin-4-yl)acetonitrile hydrochloride

- Structure : Pyridine ring (one nitrogen) at the 4-position with an acetonitrile group.

- Molecular Formula : C₇H₇ClN₂

- Molecular Weight : 154.60 g/mol

- Key Properties :

Comparison: Replacing pyrimidine with pyridine reduces the nitrogen content, altering electronic properties and hydrogen-bonding capacity. This affects solubility, reactivity, and biological activity.

Substituent Position and Electronegative Groups

Compound : 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

- Structure : Pyrimidine ring with a trifluoromethyl (-CF₃) group at the 2-position and acetonitrile at the 4-position.

- Molecular Formula : C₇H₄F₃N₃

- Molecular Weight : 187.12 g/mol

- Key Properties: Predicted pKa: -2.53 (highly acidic due to -CF₃) . Boiling Point: 235.7±40.0 °C (volatility reduced compared to non-fluorinated analogs).

Comparison : The -CF₃ group introduces strong electron-withdrawing effects, increasing acidity and stability. Substituent position (2-yl vs. 4-yl) affects steric interactions and electronic distribution, influencing reactivity in cross-coupling reactions or enzyme binding .

Complex Pharmaceutical Derivatives

Compound: 2-[(2S)-4-[7-(5-Chloro-4-isoquinolyl)-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

- Structure : Pyrido[4,3-d]pyrimidin-4-yl core with acetonitrile-linked piperazine and substituents.

- Molecular Weight : ~647 g/mol (LCMS data) .

- Applications : Serves as a kinase inhibitor intermediate. The acetonitrile group facilitates further functionalization via nucleophilic substitution or cyclization.

Comparison : The integration of 2-(pyrimidin-4-yl)acetonitrile into larger pharmacophores demonstrates its role in enhancing molecular complexity and target specificity. Similar derivatives in patents emphasize its utility in modulating pharmacokinetic properties like solubility and metabolic stability .

Agrochemical Analogues

Compound: (E)-2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid (azoxystrobin free acid)

- Structure: Pyrimidin-4-yl group linked via ether bonds to a cyanophenoxy moiety.

- Applications : Key intermediate in azoxystrobin synthesis, a broad-spectrum fungicide .

Comparison : The pyrimidin-4-yl group in agrochemicals contributes to binding affinity in fungal cytochrome bc1 complexes. Substituting oxygen-linked groups (e.g., ethers) instead of acetonitrile alters bioavailability and environmental persistence .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-(Pyrimidin-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an acetonitrile group. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial DNA synthesis or metabolic pathways .

Inhibition of FTO

A notable application of this compound is its role as an inhibitor of the fat mass and obesity-associated protein (FTO). FTO has been implicated in obesity and related metabolic disorders. Inhibiting this enzyme can lead to reduced fat accumulation and improved metabolic profiles . The compound's efficacy in this regard has been highlighted in patent literature, suggesting its potential therapeutic applications in weight management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A study focused on SAR found that substituents on the pyrimidine ring significantly impact the compound's potency against specific targets. For example, variations in the nitrogen positions within the pyrimidine ring can enhance or diminish biological activity .

Case Study 1: Antimycobacterial Activity

In a comparative study, this compound was evaluated alongside other pyrimidine derivatives for its antimycobacterial properties. The results indicated that it exhibited comparable activity to established antimycobacterial agents, suggesting its potential as a lead compound for further development .

Case Study 2: Metabolic Effects

Another investigation assessed the metabolic effects of compounds related to this compound in animal models. The findings revealed that administration led to significant reductions in body weight and improvements in glucose tolerance, reinforcing its role as an FTO inhibitor .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.